Bremelanotide - 189691-06-3

Bremelanotide

Catalog Number: EVT-261470
CAS Number: 189691-06-3
Molecular Formula: C50H68N14O10
Molecular Weight: 1025.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bremelanotide, also known as PT-141, is a synthetic peptide and an analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). It has been identified as an agonist at melanocortin receptors MC3R and MC4R, which are known to influence a variety of physiological responses, including sexual behaviors12. Bremelanotide has garnered attention due to its potential therapeutic applications in treating sexual dysfunctions, particularly in premenopausal women with hypoactive sexual desire disorder (HSDD) and in men with erectile dysfunction345.

Applications in Various Fields

Sexual Dysfunction in Women

Clinical trials have demonstrated the efficacy of bremelanotide in treating sexual arousal disorders in premenopausal women. A study showed that women reported higher sexual desire and satisfaction with their level of sexual arousal after treatment with bremelanotide compared to placebo. Notably, this effect was observed without significant changes in vaginal vasocongestion, suggesting that the drug's impact on sexual function may be more related to subjective experiences of arousal and desire rather than physiological changes1. Another randomized, placebo-controlled dose-finding trial confirmed the safety and effectiveness of bremelanotide in improving sexual function in premenopausal women, as measured by increases in satisfying sexual events, sexual function index scores, and decreases in sexual distress4.

Sexual Dysfunction in Men

Bremelanotide has also been studied for its effects on male sexual function. It has been shown to stimulate erection in men, indicating its potential as a treatment for erectile dysfunction2. The drug's action through central pathways rather than the vascular system distinguishes it from other treatments for erectile dysfunction, offering an alternative for individuals who may not respond to or cannot take other medications5.

Regulatory Approval and Commercialization

The drug has achieved regulatory approval in the United States for the treatment of premenopausal women with acquired, generalized HSDD. This approval marks bremelanotide as the first of its kind to be available for this indication, highlighting its unique mechanism of action and the clinical need for novel treatments in the area of sexual health3.

α-Melanocyte-Stimulating Hormone (α-MSH)

Relevance: PT-141 (Bremelanotide) is a synthetic analog of α-MSH and shares structural similarities, particularly in the amino acid sequence responsible for binding to melanocortin receptors. This structural similarity allows PT-141 to mimic the effects of α-MSH, including its influence on sexual function. [, , , ]

Melanotan II (MT-II)

Relevance: Both Melanotan II and PT-141 are synthetic peptide analogs of α-MSH. They belong to the same class of melanocortin receptor agonists and both have demonstrated erectogenic properties in studies. [, ]

HP-228

Relevance: HP-228 and PT-141 share a common mechanism of action by activating melanocortin receptors, specifically in the central nervous system, which is thought to contribute to their effects on sexual function. []

THIQ

Relevance: THIQ and PT-141 are both melanocortin receptor agonists. Although PT-141 targets both MC3R and MC4R, THIQ's selectivity for MC4R allows for a more targeted approach to studying the specific role of MC4R in sexual behavior. []

Classification and Source

Bremelanotide is classified as a central nervous system agent and is primarily used to treat hypoactive sexual desire disorder in premenopausal women. It is marketed under the brand name Vyleesi and is also known by other names such as PT-141 and Rekynda. The compound is derived from melanocyte-stimulating hormone, specifically a metabolite of melanotan II, which was initially developed for tanning purposes but later found potential in sexual dysfunction treatment .

Synthesis Analysis

The synthesis of Bremelanotide typically involves solid-phase peptide synthesis techniques. A notable method includes the following steps:

  1. Resin Preparation: A vector resin with a carboxylic phenol group is prepared.
  2. Esterification: The resin undergoes esterification with Fmoc-Lys(Boc)-OH.
  3. Peptide Assembly: Successive amino acids are added using Fmoc protection strategies to form the protected heptapeptide on the resin.
  4. Deprotection and Cyclization: The Fmoc groups are removed, followed by cyclization of the peptide backbone.
  5. Cleavage and Purification: The cyclic peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through chromatographic techniques .

This method allows for high yields and purity levels of Bremelanotide, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

Bremelanotide has a complex molecular structure characterized by the following details:

  • Molecular Formula: C50_{50}H68_{68}N14_{14}O10_{10}
  • Molar Mass: Approximately 1025.182 g/mol
  • Structure: It consists of a cyclic heptapeptide with a free acid at the carboxyl terminus and an acetylated amino group at the amino terminus. The amino acid sequence is Ac-Nle-cyclo-(Asp-His-D-Phe-Arg-Trp-Lys)-OH .

The cyclic nature of Bremelanotide contributes to its stability and bioactivity.

Chemical Reactions Analysis

Bremelanotide participates in various chemical reactions primarily involving hydrolysis and peptide bond formation. Key reactions include:

  • Hydrolysis of Peptide Bonds: This occurs during metabolism, where peptide bonds are broken down by enzymes, leading to the release of active metabolites.
  • Cyclization Reactions: During synthesis, cyclization occurs to form the heptapeptide structure from linear precursors .

These reactions are critical for both its synthesis and metabolic processing in biological systems.

Mechanism of Action

Bremelanotide functions primarily as a non-selective agonist of melanocortin receptors, specifically targeting MC3 and MC4 receptors while sparing MC2 (the receptor for adrenocorticotropic hormone). Its mechanism involves:

  1. Receptor Activation: By binding to melanocortin receptors in the central nervous system, Bremelanotide enhances sexual arousal pathways.
  2. Neurotransmitter Release: Activation leads to increased release of neurotransmitters that facilitate sexual desire and arousal .

This mechanism underpins its therapeutic efficacy in treating sexual dysfunction.

Physical and Chemical Properties Analysis

Bremelanotide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, methanol, dimethyl sulfoxide (DMSO), and ethanol but insoluble in acetone and acetonitrile.
  • Stability: The compound is stable under physiological conditions but may degrade through hydrolysis over time .
  • Formulation: It is typically administered via subcutaneous injection in a sterile solution containing 1.75 mg per dose .

These properties are essential for its formulation as a therapeutic agent.

Applications

Bremelanotide's primary application lies in the treatment of hypoactive sexual desire disorder in women. Clinical studies have demonstrated its effectiveness in increasing sexual desire and satisfaction without significant adverse effects compared to placebo treatments . Additionally, research continues into other potential applications related to mood enhancement and appetite regulation due to its action on melanocortin receptors.

Properties

CAS Number

189691-06-3

Product Name

Bremelanotide

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid

Molecular Formula

C50H68N14O10

Molecular Weight

1025.2 g/mol

InChI

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1

InChI Key

FFHBJDQSGDNCIV-MFVUMRCOSA-N

SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C

Synonyms

Bremelanotide acetate; Bremelanotide; PT 141; PT-141; PT141

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.